molecular formula C12H11N3 B8344949 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

Cat. No.: B8344949
M. Wt: 197.24 g/mol
InChI Key: LLDXJQVVAXBXHD-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 3 and an imidazole moiety at position 2. The indole-imidazole hybrid structure positions it within a class of bioactive molecules known for antifungal, antibacterial, and enzyme-inhibitory properties .

The methyl substituent at position 3 likely influences steric and electronic properties, modulating solubility and reactivity .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-imidazol-1-yl-3-methyl-1H-indole

InChI

InChI=1S/C12H11N3/c1-9-10-4-2-3-5-11(10)14-12(9)15-7-6-13-8-15/h2-8,14H,1H3

InChI Key

LLDXJQVVAXBXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)N3C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Imidazole at C2; methyl at C3 ~210.26 Hypothesized antifungal/antimicrobial N/A
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Chloro at C7; indole-methyl at imidazole 345.09 Antifungal (specific to Cladosporium spp.)
2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole CF₃-phenyl at N1; imidazole-methyl at C2 359.33 High crystallinity; potential CNS activity
3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole Thiazole at C3; methyl at C2 305.40 Unreported bioactivity
Thioconazole Complex CF₃, Cl, and thienyl substitutions 387.73 Clinically used antifungal

Key Observations:

Substituent Impact on Bioactivity :

  • Chloro (Cl) or trifluoromethyl (CF₃) groups enhance antifungal potency by increasing lipophilicity and membrane penetration . For example, compound 77 showed selective activity against Cladosporium cladosporioides due to its chloro substituent .
  • Thioconazole’s efficacy against Candida spp. is attributed to its polyhalogenated thienyl side chain, which disrupts fungal ergosterol synthesis .

The trifluoromethylphenyl group in introduces steric bulk and electron-withdrawing effects, which may stabilize the molecule in hydrophobic binding pockets .

Physicochemical Properties

  • Lipophilicity : Methyl and halogen substituents increase logP values, improving blood-brain barrier penetration (e.g., compound in has logP ~3.5) .
  • Solubility : Polar imidazole groups enhance aqueous solubility compared to purely aromatic indoles (e.g., ’s unsubstituted indole has logP ~4.6) .

Preparation Methods

Microwave-Assisted Suzuki Cross-Coupling

The Suzuki-Miyaura reaction provides a robust framework for constructing the indole-imidazole linkage. In this method, 3-methyl-1H-indole-2-boronic acid is coupled with 1H-imidazole-1-yl iodide under microwave irradiation. Key parameters include:

Reaction Conditions :

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Base: CsF (3 equiv)

  • Solvent: Toluene/water (1:1 v/v)

  • Temperature: 110–120°C (microwave, 30 min)

Yield : 40–60% after purification by flash chromatography .

This method excels in regioselectivity but requires precise control over boronic acid stability. Side products, such as deboronated indoles, are minimized using microwave-assisted heating .

One-Pot Condensation with Polyphosphoric Acid

A direct approach involves the cyclocondensation of 3-methylindole-2-carboxylic acid with 1H-imidazole in polyphosphoric acid (PPA). The protocol proceeds as follows:

Procedure :

  • Reactants: 3-Methylindole-2-carboxylic acid (1 equiv), 1H-imidazole (1.2 equiv)

  • Solvent: PPA (neat)

  • Temperature: 180°C, 3–4 hours

  • Workup: Neutralization with NaOH (pH 9–12), ethanol recrystallization

Yield : 75–83% .

PPA acts as both catalyst and dehydrating agent, facilitating imidazole N-arylation. This method is scalable but generates acidic waste requiring careful disposal .

Fischer Indole Synthesis with Imidazole Functionalization

The Fischer indole synthesis constructs the indole core before introducing the imidazole moiety. Steps include:

  • Indole Formation :

    • Substrate: 4-Methylphenylhydrazine + methyl ethyl ketone

    • Catalyst: HCl/EtOH

    • Product: 3-Methyl-1H-indole (85–90% yield) .

  • Imidazole Coupling :

    • Reagents: 1H-imidazole, K₂CO₃, DMF

    • Temperature: 80°C, 12 hours

    • Yield: 65–70% .

While step-efficient, this method’s reliance on harsh acid conditions may limit compatibility with sensitive functional groups .

Palladium-Catalyzed N-Arylation

Palladium-mediated C–N bond formation enables direct imidazole coupling to preformed indoles:

Optimized Protocol :

  • Substrate: 3-Methyl-2-iodo-1H-indole (1 equiv), 1H-imidazole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 24 hours

  • Yield: 55–60% .

This method is advantageous for late-stage functionalization but suffers from palladium residue contamination, necessitating rigorous purification .

Acid-Catalyzed Cyclization of Imine Intermediates

A two-step strategy combines imine formation and acid-mediated cyclization:

  • Imine Synthesis :

    • Reactants: 3-Methylindole-2-carbaldehyde + 1H-imidazole

    • Solvent: EtOH, reflux, 6 hours

    • Intermediate: (E)-N-((3-Methyl-1H-indol-2-yl)methylene)-1H-imidazol-1-amine (70% yield) .

  • Cyclization :

    • Acid: p-Toluenesulfonic acid (p-TSA)

    • Solvent: Toluene, 110°C, 4 hours

    • Yield: 50–55% .

Though mechanistically elegant, the method’s moderate yield stems from competing decomposition pathways .

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityKey Limitations
Suzuki Cross-Coupling40–6030 minModerateBoronic acid instability
PPA Condensation75–833–4 hHighAcidic waste management
Fischer Indole Synthesis65–7024 hModerateHarsh acid conditions
Palladium N-Arylation55–6024 hLowPalladium contamination
Acid-Catalyzed Cyclization50–5510 hLowIntermediate instability

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole?

Methodological Answer: Synthesis of indole-imidazole derivatives typically involves functionalization of the indole core. A general approach includes:

  • Step 1: Alkylation or substitution at the indole N1 position. For example, coupling imidazole with a pre-functionalized indole intermediate using reagents like N,N′-carbonyldiimidazole (CDI) in acetonitrile under reflux (48 hours, room temperature) .
  • Step 2: Methylation at the C3 position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
  • Step 3: Purification via silica gel chromatography and recrystallization (e.g., ethyl acetate) to obtain high-purity crystals for structural validation .

Q. Example Protocol Comparison

MethodReagents/ConditionsYieldReference
Imidazole CouplingCDI, CH₃CN, 48 h, RT53%
Acid-Catalyzed CondensationAcetic acid reflux, NaOAc60-85%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

  • X-ray Crystallography :
    • Data collection using Bruker APEXII CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .
    • Structure solved via SHELXS97 and refined with SHELXL97. Key parameters include:
  • Dihedral angles between indole and imidazole rings (e.g., 61.36° in analogs) .
  • Bond lengths : C–N (1.34–1.38 Å), C–C (1.40–1.48 Å) .
    • Hydrogen atoms are placed geometrically and refined using riding models .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.6–8.2 ppm) and imidazole signals (δ 7.3–7.8 ppm) .
    • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., m/z 341.33 for analogs) .

Advanced Research Questions

Q. What methodological considerations are critical for optimizing synthetic yield?

Methodological Answer: Key factors include:

  • Reagent Stoichiometry : Excess CDI (3 equivalents) improves imidazole coupling efficiency but requires careful quenching to avoid side products .
  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution vs. protic solvents (e.g., acetic acid) for acid-catalyzed routes .
  • Reaction Time : Prolonged stirring (48–72 hours) ensures complete conversion in CDI-mediated reactions .
  • Purification : Gradient silica gel chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization minimizes impurities .

Q. Data Contradiction Analysis

  • Lower yields in CDI methods (53% vs. 85% in acid-catalyzed routes) may stem from steric hindrance at the indole C2 position. Computational modeling (DFT) of transition states can identify steric bottlenecks .

Q. How can crystallographic data resolve discrepancies in molecular conformation?

Methodological Answer:

  • Torsion Angle Analysis : Compare dihedral angles between the indole and imidazole rings across derivatives. For example, analogs with bulky substituents show larger angles (e.g., 61.36° vs. 54.95° in trifluoromethyl-phenyl derivatives) .
  • Packing Interactions : Hydrogen bonding (e.g., N–H···N) and π-π stacking (3.8–4.2 Å) stabilize conformations. Discrepancies in bond lengths (>0.02 Å vs. literature) may indicate disorder or twinning .
  • Validation Tools :
    • PLATON for symmetry checks.
    • Mercury for visualizing intermolecular interactions .

Q. What biological screening strategies are applicable for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related indole-imidazole derivatives are screened via:

  • Antimicrobial Assays :
    • Broth microdilution (MIC determination against S. aureus and C. albicans) .
    • Time-kill kinetics to assess bacteriostatic vs. bactericidal effects.
  • Cytotoxicity Testing :
    • MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ values compared to controls (e.g., 30 μM for triazole analogs) .
  • Targeted Studies :
    • Enzyme inhibition assays (e.g., IDO1 for immunomodulation) using recombinant proteins and LC-MS-based tryptophan depletion metrics .

Q. How are spectroscopic techniques used to confirm regioselectivity in synthesis?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of imidazole protons (e.g., H2 and H4) to indole C3-methyl groups, confirming substitution patterns .
  • HSQC/HMBC : Assigns ¹³C-¹H correlations to verify connectivity (e.g., imidazole C2 coupling to indole C2) .
  • Mass Fragmentation : Characteristic fragments (e.g., loss of methyl group, m/z –15) indicate C3-methylation .

Q. Table 1: Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Example)Reference
Space GroupOrthorhombic, Pbca
Unit Cell Dimensionsa = 10.37 Å, b = 7.99 Å
Dihedral Angle (Indole-Imidazole)61.36°
C–N Bond Length1.38 Å

Q. Table 2: Comparative Yields in Synthetic Methods

MethodYield RangeKey Limitation
CDI-Mediated Coupling50-60%Steric hindrance
Acid-Catalyzed Condensation70-85%Regioisomer formation

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